molecular formula C18H15FN2OS B12191542 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide

2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B12191542
M. Wt: 326.4 g/mol
InChI Key: SUSSVWYDIMXGGI-UHFFFAOYSA-N
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Description

Structure and Significance The compound 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide is a flurbiprofen-derived amide featuring a fluorinated biphenyl moiety linked to a 1,3-thiazol-2-yl group via a propanamide bridge. Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), is modified here to explore enhanced pharmacological properties, such as antiproliferative activity against cancer cell lines (e.g., HT-29, HeLa, A549, MCF-7) while sparing normal cells like NIH3T3 fibroblasts .

Synthesis The compound is synthesized through coupling reactions between flurbiprofen derivatives and thiazole-containing amines. For example, hydrazide intermediates are formed via condensation, followed by cyclization to introduce thiazolidinone or oxadiazole rings .

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C18H15FN2OS/c1-12(17(22)21-18-20-9-10-23-18)14-7-8-15(16(19)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21,22)

InChI Key

SUSSVWYDIMXGGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions One common approach is the coupling of 2-fluorobiphenyl with a thiazole derivative under specific conditions The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The biphenyl and thiazole moieties may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Propanamide Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity Reference
Target Compound : 2-(2-Fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide Fluorobiphenyl, 1,3-thiazol-2-yl C₁₉H₁₆FN₃OS 377.42 g/mol Antiproliferative (cancer cell lines)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Indole-ethyl, fluorobiphenyl C₂₆H₂₂FN₃O 435.47 g/mol Not explicitly reported; amide synthesis focus
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) Oxadiazole, methylphenyl C₁₅H₁₄N₄O₂S₂ 378.43 g/mol Alkaline phosphatase inhibition (data not shown)
(2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (16) Sulfonylamino, trifluoromethyl-thiazole C₁₇H₁₉F₃N₄O₃S₂ 464.48 g/mol CXCR2 antagonist (IC₅₀: 49±10 nM)
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide Methylphenoxy, sulfonamide-thiazole C₂₀H₂₀N₄O₄S₂ 468.52 g/mol Not reported; sulfonamide-thiazole hybrid

Key Observations :

  • Target Compound : The fluorobiphenyl-thiazole combination confers antiproliferative activity, likely due to enhanced lipophilicity and target engagement .
  • Indole Analogs : Replacing thiazole with indole (as in ) may alter pharmacokinetics but lacks reported activity data.
  • Sulfonamide-Thiazole Hybrids : Compound 16 (from ) shows CXCR2 antagonism, highlighting how sulfonyl groups modulate receptor specificity.

Pharmacological Activity Comparison

Antiproliferative Activity
  • The target compound exhibits selective cytotoxicity against cancer cells (e.g., IC₅₀ values in µM range for HeLa, A549) without harming NIH3T3 fibroblasts .
  • In contrast, flurbiprofen hydrazide derivatives (e.g., 3a-k, 4a-k) from show variable activities depending on substituents but lack direct comparative data.
Anti-inflammatory and Enzyme Targets
  • Compound 16 (CXCR2 antagonist) and analogs in demonstrate nanomolar potency, suggesting sulfonamide-thiazole hybrids are superior for inflammatory pathways.
  • Thiazole-(5-aryl) derivatives (e.g., 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine in ) target cyclooxygenase (COX) pathways but require structural optimization for selectivity.

Biological Activity

The compound 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

PropertyValue
Molecular Formula C19H17FN2S
Molecular Weight 344.41 g/mol
IUPAC Name 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide
CAS Number [Insert CAS Number]
Canonical SMILES C1=CC=C(C=C1)C2=NC(=S)C(=C2)N(C(=O)C(C)C)F

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of a thiazole derivative with a biphenyl structure through amide formation. This process may utilize reagents such as phosphorus oxychloride and various coupling agents to achieve the desired product in high yield.

Antimicrobial Properties

Research indicates that 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits significant antimicrobial activity. Studies have shown that derivatives of thiazoles can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, a study demonstrated that thiazole-containing compounds displayed activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it interacts effectively with cancer cell receptors, inhibiting proliferation. In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the apoptotic pathway .

The biological activity of this compound is attributed to its ability to bind selectively to target proteins involved in disease mechanisms. Specifically, the thiazole moiety is known to interact with metal ions in enzymes, which can alter their activity and lead to therapeutic effects. Additionally, the fluorinated biphenyl structure enhances lipophilicity, facilitating better membrane penetration and bioavailability .

Case Studies

  • Antimicrobial Efficacy : A study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations as low as 10 µg/mL, significant inhibition zones were observed, confirming its potential as a novel antimicrobial agent .
  • Cancer Cell Line Studies : In a series of experiments involving MCF-7 (breast cancer) and HT-29 (colon cancer) cells, treatment with the compound resulted in over 70% cell death at concentrations above 20 µM after 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through increased Annexin V staining .

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